Cas no 2260930-89-8 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
INDEX NAME NOT YET ASSIGNED structure
商品名:INDEX NAME NOT YET ASSIGNED
CAS番号:2260930-89-8
MF:C6H12ClNO2
メガワット:165.617980957031
CID:5155150
PubChem ID:137943592

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質

名前と識別子

    • {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
    • EN300-6734454
    • EN300-37375297
    • 2260930-89-8
    • SY285847
    • AT20111
    • MFCD31737064
    • (4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride
    • PS-17703
    • Z3478569434
    • 4-Amino-2-oxabicyclo[2.1.1]hexane-1-methanol Hydrochloride
    • (4-AMINO-2-OXABICYCLO[2.1.1]HEXAN-1-YL)METHANOL HCL
    • (4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride
    • INDEX NAME NOT YET ASSIGNED
    • インチ: 1S/C6H11NO2.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h8H,1-4,7H2;1H
    • InChIKey: SRBJMMDYARTNCQ-UHFFFAOYSA-N
    • ほほえんだ: C(C12OCC(N)(C1)C2)O.Cl

計算された属性

  • せいみつぶんしりょう: 165.0556563g/mol
  • どういたいしつりょう: 165.0556563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 140
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų

INDEX NAME NOT YET ASSIGNED 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM1018774-250mg
(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride
2260930-89-8 95%+
250mg
$456 2024-07-28
eNovation Chemicals LLC
Y1218672-100mg
(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride
2260930-89-8 97%
100mg
$265 2024-07-21
Enamine
EN300-6734454-10.0g
{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
2260930-89-8 90%
10.0g
$7004.0 2023-07-06
Enamine
EN300-6734454-0.25g
{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
2260930-89-8 90%
0.25g
$806.0 2023-07-06
Enamine
EN300-37375297-0.5g
{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
2260930-89-8 95.0%
0.5g
$907.0 2025-03-13
Chemenu
CM1018774-5g
(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride
2260930-89-8 95%+
5g
$3420 2024-07-28
eNovation Chemicals LLC
Y1218672-1g
(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride
2260930-89-8 97%
1g
$1060 2025-02-20
1PlusChem
1P022344-250mg
(4-AMINO-2-OXABICYCLO[2.1.1]HEXAN-1-YL)METHANOL HCL
2260930-89-8 95%
250mg
$394.00 2024-05-24
1PlusChem
1P022344-5g
(4-AMINO-2-OXABICYCLO[2.1.1]HEXAN-1-YL)METHANOL HCL
2260930-89-8 90%
5g
$5899.00 2023-12-18
eNovation Chemicals LLC
Y1218672-100mg
(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride
2260930-89-8 97%
100mg
$265 2025-02-18

INDEX NAME NOT YET ASSIGNED 関連文献

INDEX NAME NOT YET ASSIGNEDに関する追加情報

Research Briefing on Chemical Compound 2260930-89-8 and INDEX NAME NOT YET ASSIGNED

This research briefing provides an in-depth analysis of the latest advancements related to the chemical compound 2260930-89-8 and its associated product, currently designated as INDEX NAME NOT YET ASSIGNED. The compound has garnered significant attention in the chemobiological and pharmaceutical research communities due to its potential therapeutic applications. Recent studies have explored its mechanism of action, pharmacokinetics, and efficacy in preclinical models, positioning it as a promising candidate for further development.

The compound 2260930-89-8 belongs to a novel class of small molecules designed to target specific biological pathways implicated in various diseases. Its unique chemical structure enables selective interaction with key molecular targets, thereby modulating disease-related processes. Recent publications highlight its role in inhibiting aberrant protein-protein interactions, which are often associated with oncogenic and inflammatory conditions. These findings underscore the compound's potential as a multifunctional therapeutic agent.

In preclinical studies, INDEX NAME NOT YET ASSIGNED has demonstrated notable efficacy in animal models of cancer and autoimmune disorders. Researchers have employed advanced techniques such as X-ray crystallography and surface plasmon resonance (SPR) to elucidate the compound's binding affinity and specificity. These studies reveal that 2260930-89-8 exhibits high selectivity for its intended targets, minimizing off-target effects—a critical factor in drug development. Furthermore, pharmacokinetic analyses indicate favorable absorption and distribution profiles, supporting its potential for oral administration.

Despite these promising results, challenges remain in optimizing the compound's bioavailability and reducing potential toxicity. Recent efforts have focused on structural modifications to enhance its metabolic stability and solubility. Collaborative research initiatives are also underway to explore combination therapies, leveraging 2260930-89-8's synergistic effects with existing drugs. Such strategies aim to maximize therapeutic outcomes while mitigating resistance mechanisms.

In conclusion, the chemical compound 2260930-89-8 and its associated product INDEX NAME NOT YET ASSIGNED represent a significant advancement in chemobiological research. Continued investigation into its mechanistic underpinnings and clinical translatability will be essential for realizing its full therapeutic potential. This briefing serves as a foundational resource for researchers and stakeholders invested in the development of innovative pharmaceutical interventions.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量